molecular formula C8H8F3NO3 B13009745 2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid

2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid

Katalognummer: B13009745
Molekulargewicht: 223.15 g/mol
InChI-Schlüssel: ZBJSHEAOPQSEHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid is a synthetic organic compound that features a trifluoromethyl group attached to a furan ring, which is further connected to an amino acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Amino Acid Backbone Attachment: The final step involves the attachment of the amino acid backbone to the furan ring. This can be achieved through a coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The furan ring and amino acid backbone also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3-(trifluoromethyl)benzoic acid
  • 2-Amino-3-(trifluoromethyl)propanoic acid
  • 2-Amino-3-(trifluoromethyl)thiophene-3-yl)propanoic acid

Uniqueness

2-Amino-3-(2-(trifluoromethyl)furan-3-yl)propanoic acid is unique due to the presence of the trifluoromethyl group attached to a furan ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and can lead to unique reactivity and biological activity.

Eigenschaften

Molekularformel

C8H8F3NO3

Molekulargewicht

223.15 g/mol

IUPAC-Name

2-amino-3-[2-(trifluoromethyl)furan-3-yl]propanoic acid

InChI

InChI=1S/C8H8F3NO3/c9-8(10,11)6-4(1-2-15-6)3-5(12)7(13)14/h1-2,5H,3,12H2,(H,13,14)

InChI-Schlüssel

ZBJSHEAOPQSEHR-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1CC(C(=O)O)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.